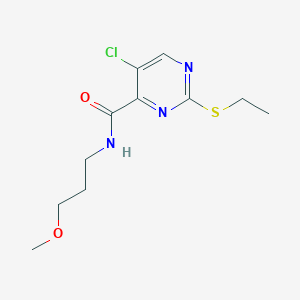![molecular formula C30H28FN5O4 B12209995 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12209995.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic compound that features a tricyclic structure with multiple functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. Common synthetic routes might include:
Cyclization reactions: to form the tricyclic core.
Substitution reactions: to introduce the dimethoxyphenyl and fluorophenyl groups.
Amidation reactions: to form the carboxamide group.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: to improve reaction efficiency.
Flow chemistry: for continuous production.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the imino or oxo groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include:
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with reduced imino or oxo groups.
Substituted derivatives: Compounds with new substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of analogs: Researchers may use the compound as a starting point to synthesize analogs with potentially improved properties.
Mechanistic studies: The compound could be used to study reaction mechanisms involving its functional groups.
Biology
Biological assays: The compound may be tested for biological activity, such as enzyme inhibition or receptor binding.
Cell studies: Researchers might investigate its effects on cell lines to determine potential therapeutic applications.
Medicine
Drug development: If the compound shows promising biological activity, it could be a candidate for drug development.
Pharmacokinetics: Studies on how the compound is absorbed, distributed, metabolized, and excreted in the body.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Chemical sensors: Its unique structure might make it suitable for use in chemical sensors.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors.
Signal transduction pathways: The compound might influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-bromophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
The uniqueness of “N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” lies in its specific combination of functional groups and tricyclic structure, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C30H28FN5O4 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H28FN5O4/c1-18-5-4-14-35-27(18)34-28-23(30(35)38)16-22(26(32)36(28)17-20-6-9-21(31)10-7-20)29(37)33-13-12-19-8-11-24(39-2)25(15-19)40-3/h4-11,14-16,32H,12-13,17H2,1-3H3,(H,33,37) |
InChI Key |
XFQMYPAOQIEYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12209912.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate](/img/structure/B12209920.png)
![(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12209930.png)
![5-{[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12209931.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12209933.png)
![(4E)-5-(2,4-dimethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12209939.png)
![1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea](/img/structure/B12209943.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B12209952.png)
![N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12209965.png)

![N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12209973.png)
![4-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12209987.png)
![5-chloro-N-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12209993.png)
![2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12209998.png)
